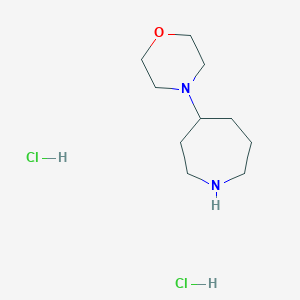
4-(4-Morpholinyl)azepane dihydrochloride
Overview
Description
4-(4-Morpholinyl)azepane dihydrochloride is a chemical compound with the molecular formula C<sub>10</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>2</sub>O . It is also known by its CAS number 1001385-15-4 . The compound belongs to the class of azepanes , which are heterocyclic organic compounds containing a seven-membered ring with one nitrogen atom. The morpholine group in its structure imparts unique properties to this compound.
Synthesis Analysis
The synthesis of 4-(4-Morpholinyl)azepane dihydrochloride involves several steps. While I don’t have access to specific papers, the general synthetic route includes the following key reactions:
- Ring Closure : Starting from a suitable precursor, a ring-closure reaction forms the seven-membered azepane ring.
- Morpholine Substitution : The morpholine group is introduced through nucleophilic substitution or other synthetic methods.
- Dihydrochloride Salt Formation : The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Molecular Structure Analysis
The compound’s molecular structure consists of a seven-membered ring (azepane) with a morpholine substituent. The dihydrochloride salt adds two chloride ions. The arrangement of atoms and bonds can be visualized using molecular modeling software.
Chemical Reactions Analysis
4-(4-Morpholinyl)azepane dihydrochloride may participate in various chemical reactions:
- Basicity : Due to the presence of the morpholine group, it can act as a weak base.
- Nucleophilic Substitution : The morpholine nitrogen can undergo nucleophilic substitution reactions.
- Salt Formation : The dihydrochloride salt readily dissociates in water to release the cationic form.
Physical And Chemical Properties Analysis
- Physical State : Typically, it exists as a white crystalline powder.
- Solubility : Soluble in water and polar organic solvents.
- Melting Point : Varies based on crystalline form.
- Stability : Sensitive to light, moisture, and extreme temperatures.
Safety And Hazards
- Toxicity : Assessments indicate low acute toxicity, but safety precautions should be followed.
- Handling : Use appropriate protective gear (gloves, goggles) when handling.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research avenues for 4-(4-Morpholinyl)azepane dihydrochloride include:
- Biological Activity : Investigate potential pharmacological applications.
- Derivatives : Explore modifications to enhance specific properties.
- Synthetic Routes : Optimize synthesis for scalability.
Remember that this analysis is based on general knowledge, and specific details may vary. For a more in-depth understanding, consult relevant scientific literature123.
properties
IUPAC Name |
4-(azepan-4-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-2-10(3-5-11-4-1)12-6-8-13-9-7-12;;/h10-11H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRIHMNVIUTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinyl)azepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1435898.png)
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)
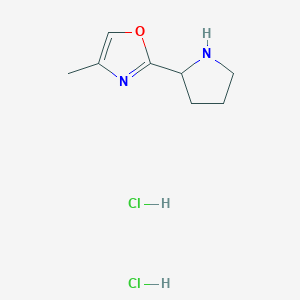


![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)
![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)
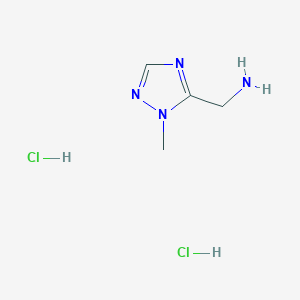
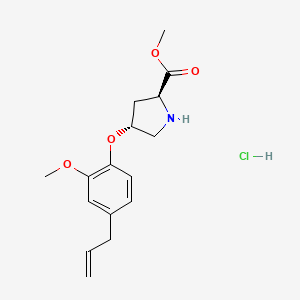
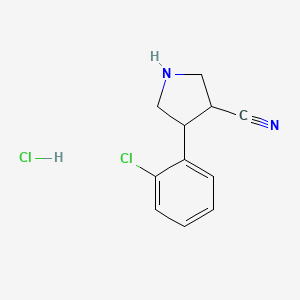
![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)
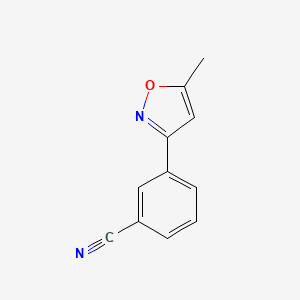
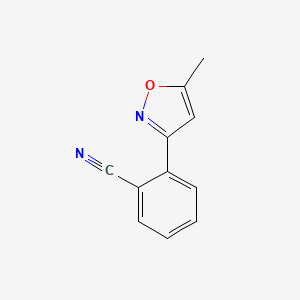
![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435919.png)